3,6-Dibromo-1H-indazole
Overview
Description
3,6-Dibromo-1H-indazole is a chemical compound that belongs to the class of indazoles . Indazoles are heterocyclic compounds that have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of 1H-indazole involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A new practical synthesis of 1H-indazole has been presented where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Chemical Reactions Analysis
The chemical reactions involving 1H-indazole have been studied extensively. The reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .Scientific Research Applications
Anticancer Activity
Indazole derivatives, including compounds like 3,6-Dibromo-1H-indazole, have been shown to possess significant anticancer properties. They can inhibit the growth of various neoplastic cell lines by causing a block in the G0–G1 phase of the cell cycle . This is particularly important for developing new chemotherapy agents.
Tyrosine Kinase Inhibition
The 1H-indazole structure is known to be an effective hinge-binding fragment in tyrosine kinase inhibitors . This suggests that 3,6-Dibromo-1H-indazole could potentially be used in designing drugs that target tyrosine kinases, which play a crucial role in the signaling pathways of cancer cells.
Antiproliferative Activity
Some indazole derivatives have been found to exhibit antiproliferative activity at very low concentrations . This indicates that 3,6-Dibromo-1H-indazole may also serve as a lead compound for developing antiproliferative agents.
Antibacterial Agents
Indazoles are known for their antibacterial properties . Therefore, 3,6-Dibromo-1H-indazole could be explored for its potential use as an antibacterial agent, possibly offering a new approach to combat bacterial infections.
Anti-inflammatory Agents
The anti-inflammatory properties of indazole compounds make them candidates for drug development in treating inflammatory diseases . 3,6-Dibromo-1H-indazole could be investigated for its efficacy in this area.
Antidepressant Properties
Indazoles have applications in treating depression due to their antidepressant effects . Research into 3,6-Dibromo-1H-indazole could uncover new therapeutic options for mental health conditions.
Safety and Hazards
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds, such as 3,6-Dibromo-1H-indazole, have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives are known to impact a variety of biochemical pathways due to their broad range of medicinal applications .
Result of Action
Indazole derivatives are known to have significant effects at the molecular and cellular level due to their wide range of medicinal applications .
properties
IUPAC Name |
3,6-dibromo-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVUZQPJNJJVJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646268 | |
Record name | 3,6-Dibromo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromo-1H-indazole | |
CAS RN |
885521-84-6 | |
Record name | 3,6-Dibromo-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885521-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6-Dibromo-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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